Daunorubicin-13C,d3 (>85per cent)
Description
Contextualization of Anthracycline Antibiotics and Daunorubicin (B1662515) Derivatives in Mechanistic Research
Anthracyclines are a class of potent chemotherapeutic agents originally derived from Streptomyces bacteria. youtube.com Daunorubicin, discovered in 1964 from Streptomyces peucetius, was one of the early members of this family and is used to treat various cancers, particularly acute myeloid and lymphocytic leukemias. nih.govnih.govnih.gov The primary mechanisms of action for anthracyclines like daunorubicin are complex and multifaceted. They are known to intercalate into DNA, unwind the double helix, and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. nih.govnih.gov This interference leads to DNA strand breaks, arrests cell growth, and ultimately induces programmed cell death (apoptosis). youtube.comnih.gov Furthermore, their chemical structure facilitates redox chemistry that generates reactive oxygen species (ROS), which can inflict further damage on DNA and other cellular components. nih.gov
Despite their efficacy, the clinical use of anthracyclines is often hampered by significant challenges, including the development of drug resistance and dose-limiting toxicities. nih.govnih.gov These limitations have spurred extensive research into the development of daunorubicin derivatives and analogues, with well over 1,000 having been created. nih.gov These modified compounds serve as critical tools in mechanistic research. By systematically altering the structure of the parent molecule, scientists can investigate the structure-activity relationship, seeking to disentangle the pathways leading to anticancer activity from those causing toxicity. nih.gov Recent studies, for example, have used derivatives to explore a newer proposed mechanism of action involving chromatin damage through histone eviction, which may be distinct from the classical DNA damage pathway. nih.govacs.org The study of these derivatives is essential for understanding resistance mechanisms, such as those involving drug efflux pumps like P-glycoprotein, and for designing next-generation anthracyclines with improved therapeutic profiles. nih.gov
Significance of Daunorubicin-13C,d3 as a Precision Research Tool for Molecular and Cellular Studies
Daunorubicin-13C,d3 is a specifically designed version of daunorubicin that has been labeled with one Carbon-13 atom and three deuterium (B1214612) atoms at the methoxy (B1213986) group. caymanchem.comnih.gov This dual labeling provides a distinct mass shift from the native compound, making it an ideal internal standard for quantification via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com
The primary significance of Daunorubicin-13C,d3 lies in its ability to facilitate highly accurate and precise measurements of daunorubicin concentrations in complex biological environments. This precision is paramount for a variety of molecular and cellular studies. For example, in pharmacokinetic studies, researchers can track the exact concentration of daunorubicin and its primary active metabolite, daunorubicinol, in patient plasma over time. nih.goveur.nl This is crucial for understanding the large inter-individual variability observed in how patients handle the drug, which can impact both efficacy and toxicity. nih.gov
In cellular studies, Daunorubicin-13C,d3 is essential for investigating the mechanisms of drug action and resistance. Research has shown that the cytotoxicity of daunorubicin can be influenced by cell density, which affects the cellular uptake of the drug. nih.gov By using the labeled standard, scientists can accurately quantify the intracellular concentration of daunorubicin in cancer cells under various conditions, correlating drug levels with downstream effects like apoptosis induction or cell cycle arrest. nih.govcaymanchem.comnih.gov This allows for a precise examination of how factors such as the expression of efflux pumps contribute to drug resistance by reducing intracellular accumulation. nih.gov Therefore, Daunorubicin-13C,d3 is not merely a chemical reagent but a precision tool that enables researchers to ask and answer fundamental questions about a drug's behavior at the molecular and cellular level.
Table of Chemical Properties: Daunorubicin-13C,d3 (>85%)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | caymanchem.com |
| Molecular Weight | 531.5 g/mol | caymanchem.comnih.gov |
| IUPAC Name | (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(1¹³C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione | nih.gov |
| Primary Application | Internal standard for the quantification of daunorubicin by GC- or LC-MS | caymanchem.com |
Properties
Molecular Formula |
C₂₆¹³CH₂₆D₃NO₁₀ |
|---|---|
Molecular Weight |
531.53 |
Synonyms |
(8S-cis)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione-3C,d3 |
Origin of Product |
United States |
Ii. Advanced Synthetic Strategies and Isotopic Incorporation for Daunorubicin 13c,d3
Stereoselective Synthesis and Isotopic Enrichment Methodologies
The synthesis of anthracycline glycosides like Daunorubicin (B1662515) is a significant chemical challenge due to the molecule's complex structure. This structure includes a tetracyclic aglycone and an aminosugar, daunosamine (B1196630), linked by a glycosidic bond. usp.br Achieving the correct stereochemistry at all chiral centers is paramount for biological activity and for creating an accurate analytical standard.
The core of the synthetic strategy often revolves around the stereoselective glycosylation of the aglycone, daunorubicinone, with a derivative of the daunosamine sugar. nih.gov The stereochemistry of ring A of the aglycone is typically established as 7R, 8S, 9S. nih.gov The key challenge in the synthesis is the formation of the α-anomeric linkage between the sugar and the aglycone, which is essential for the compound's structural integrity. usp.br
Synthetic approaches can be broadly categorized:
Total Synthesis: Building the entire molecule from simple starting materials. This provides flexibility but is often lengthy and complex.
Semi-synthesis: Modifying the naturally produced Daunorubicin or its precursors. mdpi.comgoogle.com This is a more common approach for creating analogs and isotopically labeled versions. For instance, a common strategy involves coupling a protected daunosamine derivative with daunorubicinone. nih.gov
Biosynthesis: Utilizing genetically engineered microorganisms, such as Streptomyces peucetius, to produce specific analogs. mdpi.comresearchgate.net While powerful, this method is more suited for producing novel analogs rather than specifically labeled compounds for quantitative use.
For Daunorubicin-13C,d3, a semi-synthetic approach is typically employed, focusing on the selective introduction of the isotopic labels onto the daunorubicinone framework before or after glycosylation.
Precursor Design and Chemical Pathways for 13C and d3 Labeling
The isotopic labels in Daunorubicin-13C,d3 are located specifically on the methoxy (B1213986) group at the C-1 position of the tetracyclic quinone core. The formal chemical name, (8S-acetyl-10S-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-13C-d3)-5,12-naphthacenedione), confirms the placement of one Carbon-13 atom and three deuterium (B1214612) atoms. caymanchem.com
The synthetic pathway to introduce these labels involves a key step of O-methylation using an isotopically labeled precursor. A plausible synthetic route is:
Demethylation: A suitable daunorubicin analog or precursor containing a hydroxyl group at the C-1 position is required. If starting with a methylated compound, a selective demethylation reaction is performed to expose the C-1 hydroxyl group.
Precursor Synthesis: The key labeled precursor is a methylating agent carrying the 13C and d3 labels. A common and efficient reagent for this purpose is [¹³C,²H₃]-methyl iodide (¹³CD₃I) or a similar activated methyl source like [¹³C,²H₃]-methyl triflate.
Isotopic Labeling (Methylation): The precursor with the free C-1 hydroxyl group is then reacted with the isotopically labeled methylating agent (e.g., ¹³CD₃I) in the presence of a suitable base (like potassium carbonate or sodium hydride). This reaction forms the C-1 methoxy ether, thereby incorporating the ¹³C and three deuterium atoms into the final molecule.
This targeted methylation is often one of the final steps in the synthesis to avoid subjecting the isotopic label to harsh conditions in preceding steps, which could risk isotopic exchange or loss.
Analytical Assessment of Isotopic Purity and Chemical Identity in Labeled Compounds
After synthesis, the resulting Daunorubicin-13C,d3 must undergo rigorous analytical testing to confirm its chemical identity, chemical purity, and isotopic enrichment. The primary techniques used for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This is the most critical tool for verifying the successful incorporation of the isotopes.
Mass Shift: The introduction of one ¹³C atom (mass difference of ~1 amu compared to ¹²C) and three deuterium atoms (mass difference of ~1 amu each compared to ¹H) results in a total mass increase of approximately 4 Daltons compared to the unlabeled Daunorubicin. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the labeled compound to several decimal places, verifying its elemental formula (C₂₆[¹³C]H₂₆D₃NO₁₀). caymanchem.comlgcstandards.com
Isotopic Purity: MS is also used to determine the isotopic purity, which is the percentage of the compound that contains the desired isotopic labels. Commercial standards for Daunorubicin-13C,d3 often specify an isotopic purity of greater than 85% or, in higher grades, ≥99% for deuterated forms. caymanchem.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming that the labels are in the correct position.
¹H NMR: In the proton NMR spectrum of Daunorubicin-13C,d3, the characteristic singlet signal for the O-CH₃ protons would be absent, confirming the replacement of protons with deuterium.
¹³C NMR: The carbon NMR spectrum would show a significantly enhanced signal for the methoxy carbon due to the ¹³C enrichment. This signal may also exhibit coupling to deuterium (a C-D coupling).
²H NMR: Deuterium NMR would show a signal at the chemical shift corresponding to the methoxy group, providing direct evidence of deuterium incorporation at the intended site.
The combination of these analytical techniques provides a comprehensive characterization of the final product, ensuring its suitability as a reliable internal standard for quantitative analysis.
Data Tables
Table 1: Key Compound Properties
| Property | Value | Source |
|---|---|---|
| Compound Name | Daunorubicin-13C,d3 | medchemexpress.com |
| Formal Name | (8S-acetyl-10S-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-13C-d3)-5,12-naphthacenedione | caymanchem.com |
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | caymanchem.com |
| Molecular Weight | 531.53 g/mol | medchemexpress.comlgcstandards.com |
| Unlabeled CAS | 20830-81-3 | medchemexpress.comlgcstandards.com |
| Primary Application | Internal standard for quantification of Daunorubicin by GC- or LC-MS | caymanchem.com |
| Isotopic Purity Assessment (by MS) | Typically >85% of the molecules contain the desired labels | Quantifies the percentage of successful isotopic labeling. lgcstandards.com |
Iii. Preclinical Pharmacokinetic and Metabolic Investigation of Daunorubicin 13c,d3 Analogs
Quantitative Absorption and Distribution Studies in In Vitro and Animal Models
Understanding the movement of Daunorubicin-13C,d3 from the point of administration to various parts of the body is fundamental. Isotope tracing allows for precise measurement of its concentration in cells and tissues.
In vitro studies using cell cultures are essential for elucidating the mechanisms of drug entry and accumulation within cells. The stable isotope label on Daunorubicin-13C,d3 facilitates its detection and quantification by mass spectrometry, revealing how the drug permeates the cell membrane and where it localizes. Research indicates that, similar to its unlabeled counterpart, Daunorubicin-13C,d3 primarily enters cells through passive diffusion and is a substrate for efflux transporters like P-glycoprotein (P-gp). Its primary site of accumulation is the cell nucleus, where it intercalates with DNA, a key aspect of its cytotoxic mechanism. The isotopic signature allows for clear differentiation between the parent drug and any potential intracellular metabolites.
Following administration in animal models, such as rodents, the distribution of Daunorubicin-13C,d3 to various organs and tissues is meticulously tracked. The heavy-isotope label enables accurate quantification of the drug's concentration in tissues like the heart, liver, kidneys, and spleen over time.
Studies show a rapid and wide distribution of daunorubicin (B1662515) into tissues, with particularly high concentrations found in the liver, kidneys, spleen, and heart tissue. The liver, being the primary site of metabolism, shows significant uptake. A critical aspect of daunorubicin's clinical use is its dose-limiting cardiotoxicity. Isotope-labeled studies in animal models confirm the accumulation of the drug in cardiac tissue, providing a platform to study the mechanisms of this toxicity and to evaluate potential cardioprotective strategies.
Pharmacokinetic data derived from these tissue distribution studies are used to develop compartmental models. These mathematical models describe the body as a series of interconnected compartments and simulate the transfer of the drug between them. For daunorubicin, a multi-compartment model is typically required to accurately describe its distribution and elimination kinetics, reflecting its extensive tissue uptake and slow release back into the systemic circulation.
Table 1: Illustrative Compartmental Pharmacokinetic Parameters for Daunorubicin in a Preclinical Model
| Parameter | Description | Illustrative Value |
| Vd | Volume of Distribution | High (e.g., >10 L/kg) |
| CL | Clearance | Moderate to High |
| t½α | Distribution Half-life | Rapid (minutes) |
| t½β | Elimination Half-life | Long (hours) |
Note: This table presents typical, illustrative values for daunorubicin pharmacokinetics to demonstrate the output of such studies. Actual values for Daunorubicin-13C,d3 would be determined experimentally.
Biotransformation Pathways and Metabolite Identification of Daunorubicin-13C,d3 in Biological Systems (Non-Human)
The transformation of Daunorubicin-13C,d3 into other molecules (metabolites) is a critical determinant of its efficacy and toxicity. Isotope labeling is invaluable in this area of research.
The primary metabolic pathway for daunorubicin is the two-electron reduction of its C-13 keto group to a secondary alcohol, forming the principal metabolite, Daunorubicinol. This reaction is catalyzed by enzymes from the aldo-keto reductase (AKR) superfamily and carbonyl reductases (CBRs).
The use of Daunorubicin-13C,d3 can reveal kinetic isotope effects (KIE). A KIE occurs when the isotopic substitution at a particular atom affects the rate of a chemical reaction. If the C-13 or deuterium (B1214612) atoms in Daunorubicin-13C,d3 are located at or near the site of enzymatic attack (the C-13 carbonyl group), their increased mass could potentially slow down the rate of reduction to Daunorubicinol compared to the unlabeled drug. Studying the KIE provides insight into the rate-limiting steps of the metabolic process and the specific enzymatic mechanisms involved.
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for identifying and structurally characterizing metabolites. The presence of the 13C and deuterium labels in Daunorubicin-13C,d3 creates a unique mass signature that makes its metabolites stand out in complex biological samples. The mass shift caused by the isotopes allows for the confident identification of drug-related material. For instance, Daunorubicinol formed from Daunorubicin-13C,d3 will have a distinct mass that is easily differentiated from the unlabeled metabolite, confirming its origin. This technique is crucial for discovering and validating both major and minor metabolic pathways.
Excretion Pathway Analysis in Preclinical Animal Models
The final stage of the pharmacokinetic journey is the elimination of the drug and its metabolites from the body. In preclinical animal models, urine, feces, and bile are collected over time following the administration of Daunorubicin-13C,d3. The unique mass of the labeled compound and its metabolites allows for their precise quantification in these excreta.
Research demonstrates that daunorubicin and its metabolites are eliminated primarily through the biliary system into the feces, with a smaller portion excreted in the urine. The principal metabolite found in both urine and bile is Daunorubicinol. By using Daunorubicin-13C,d3, researchers can perform a complete mass balance study, accounting for the total administered dose and determining the relative importance of different excretion routes for the parent drug and each of its metabolites.
Iv. Elucidation of Molecular and Cellular Mechanisms of Action for Daunorubicin 13c,d3 Analogs
DNA Intercalation and Topoisomerase Modulation
Daunorubicin's ability to insert itself into DNA and disrupt the enzymes that maintain DNA's structure is a cornerstone of its cytotoxic effect. youtube.compharmacyfreak.com
Daunorubicin (B1662515) is an anthracycline antibiotic that directly interacts with double-stranded DNA by intercalating its planar chromophore moiety between adjacent base pairs. nih.govbccancer.bc.ca This insertion process leads to significant conformational changes in the DNA structure. It causes the DNA double helix to unwind and elongates the molecule, physically obstructing the processes of DNA replication and transcription. bccancer.bc.capatsnap.com
Biophysical studies have shown that this interaction is not random. Daunorubicin exhibits a preference for binding to right-handed B-form DNA. nih.gov Furthermore, it can allosterically drive the conversion of DNA to the B-form, demonstrating a dynamic interplay with DNA structure. nih.gov The binding is stabilized by both electrostatic interactions between the positively charged amino sugar of daunorubicin and the negatively charged phosphate (B84403) backbone of DNA, and hydrophobic interactions between the drug's dihydroanthraquinone ring and the DNA bases. royalsocietypublishing.orgresearchgate.net The sugar moiety plays a critical role; its absence reduces activity significantly, and modifications to the sugar, such as at the 4'-OH position, are crucial determinants of binding and biological activity. nih.gov
| Parameter | Description | Finding |
| Binding Mode | The primary physical interaction with DNA. | Intercalation between base pairs. nih.gov |
| Structural Impact | The effect on the DNA double helix. | Uncoiling and elongation of the helix. bccancer.bc.ca |
| Binding Preference | The preferred DNA conformation for binding. | Right-handed B-form DNA. nih.gov |
| Allosteric Effect | The ability to induce conformational changes in DNA. | Can drive the conversion of DNA to the B-form. nih.gov |
| Stabilizing Forces | The chemical interactions that maintain the drug-DNA complex. | Electrostatic and hydrophobic interactions. royalsocietypublishing.org |
A primary target for Daunorubicin is Topoisomerase II (Topo II), an enzyme essential for managing DNA topology during replication and transcription. nih.govmedchemexpress.com Daunorubicin does not inhibit the enzyme directly but acts as a "topoisomerase poison." It stabilizes the transient "cleavable complex" formed between Topoisomerase II and DNA. nih.govdrugbank.com By trapping the enzyme after it has cut the DNA strands but before it can re-ligate them, Daunorubicin leads to the accumulation of permanent, irreversible single- and double-strand breaks. nih.govnih.gov This action is considered a key factor in its cytotoxicity and induction of apoptosis. nih.gov The interaction is dependent on specific structural features of the anthracycline molecule, including the planar chromophore for intercalation and the daunosamine (B1196630) sugar. pharmgkb.org
While Topo II is the main target, Daunorubicin and its analogs can also inhibit Topoisomerase I. This inhibition appears to be a more general effect resulting from the drug's binding to DNA, which is sufficient to impede enzyme activity without necessarily trapping a covalent complex, as is the case with Topo II. nih.gov
Induction of Reactive Oxygen Species and Associated Cellular Signaling Cascades
Beyond its direct effects on DNA, Daunorubicin is a potent generator of reactive oxygen species (ROS). patsnap.comdrugbank.comnih.gov The quinone moiety in the Daunorubicin structure can undergo enzymatic reduction to a semiquinone free radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing superoxide (B77818) radicals and hydrogen peroxide in the process. patsnap.com
This increase in intracellular ROS induces a state of severe oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and further damage to DNA in the form of double-strand breaks. nih.gov The generation of ROS is not merely a byproduct but a significant mechanism of action, contributing directly to cytotoxicity. drugbank.comnih.gov
The resulting oxidative stress triggers specific cellular signaling cascades. In mature acute myeloid leukemia (AML) cells, Daunorubicin has been shown to activate a ROS-dependent sphingomyelin-ceramide pathway. caymanchem.com This leads to the activation of the MEKK1-SEK1-JNK signaling cascade, which in turn enhances the DNA binding activity of the transcription factor AP-1, a key regulator of cellular responses to stress and apoptosis. caymanchem.com
Perturbation of Gene Expression and Signal Transduction Pathways
Daunorubicin significantly alters cellular function by perturbing gene expression and interfering with signal transduction pathways. nih.govpatsnap.com By intercalating into DNA, it can physically block the binding of transcription factors and RNA polymerase, leading to a general inhibition of both DNA and RNA synthesis. nih.govbccancer.bc.ca
Research using cDNA macroarrays on Jurkat T lymphocytes revealed that Daunorubicin treatment leads to concentration-dependent changes in the expression of numerous oncogenes and tumor suppressor genes. nih.govresearchgate.net At higher, more cytotoxic concentrations, the gene expression profile shifts towards immediate apoptosis. In contrast, at lower concentrations, the profile is associated with cell cycle arrest and senescence, indicating that distinct genetic programs are activated depending on the level of drug-induced stress. nih.gov
Furthermore, Daunorubicin has been shown to directly influence specific signaling pathways. For instance, it suppresses the canonical Hedgehog (Hh) signaling pathway by inhibiting the expression of the transcription factor GLI1. spandidos-publications.com This effect is mediated through the activation of p53. spandidos-publications.com Studies in cell-free systems have also observed a bimodal effect on gene expression, with low concentrations of Daunorubicin causing a slight promotion of gene expression, followed by strong inhibition as the concentration increases. mdpi.com
| Gene/Pathway | Effect of Daunorubicin | Consequence |
| General Transcription | Inhibition of RNA synthesis. nih.gov | Proliferation arrest. |
| Oncogenes/Tumor Suppressors | Concentration-dependent up- or down-regulation. nih.gov | Commitment to apoptosis or senescence. nih.gov |
| GLI1 (Hedgehog Pathway) | Downregulation of expression. spandidos-publications.com | Inhibition of a key cancer-promoting pathway. spandidos-publications.com |
| p53 Pathway | Activation of p53. spandidos-publications.com | Induction of apoptosis and suppression of GLI1. spandidos-publications.com |
Mechanisms of Programmed Cell Death (Apoptosis and Necrosis) at the Cellular Level
The culmination of DNA damage, topoisomerase inhibition, and oxidative stress is the induction of programmed cell death, primarily through apoptosis. nih.govmedchemexpress.com Daunorubicin triggers both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis.
The extensive DNA double-strand breaks activate damage sensors like the ATM kinase, which in turn phosphorylates and activates the tumor suppressor protein p53. nih.gov Activated p53 can transcriptionally upregulate pro-apoptotic proteins. Daunorubicin has been shown to induce p53-mediated apoptosis in colorectal cancer cells. spandidos-publications.com
The apoptotic process is executed by a cascade of proteases called caspases. Studies have demonstrated that Daunorubicin treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3 and caspase-7. spandidos-publications.com A key hallmark of this process is the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3. spandidos-publications.com The induction of cell death is often concentration-dependent; higher concentrations can cause rapid apoptosis, while lower concentrations may initially lead to cell cycle arrest and senescence, with apoptosis and necrosis occurring after longer incubation times. nih.gov Interestingly, sensitivity can vary with cell maturity, as immature AML cells have shown resistance to Daunorubicin-induced apoptosis compared to their mature counterparts. caymanchem.com
Interactions with Cellular Proteins and Macromolecules (e.g., Cyclins, CDKs)
Besides its primary interactions with DNA and topoisomerases, Daunorubicin affects other critical cellular macromolecules. It is known to inhibit the activity of DNA and RNA polymerases, contributing to the shutdown of macromolecular synthesis. nih.gov
Its influence on cell cycle progression strongly implies an interaction with the core cell cycle machinery, which is regulated by cyclins and cyclin-dependent kinases (CDKs). Daunorubicin can induce cell cycle arrest in both the G1 and G2 phases. nih.govnih.gov This arrest is a direct consequence of DNA damage checkpoints that prevent the cell from progressing with a damaged genome. For example, the G2 arrest is a well-documented response to DNA double-strand breaks. While direct binding studies are less common, the functional outcome of cell cycle arrest points to a modulation of the activity of specific cyclin-CDK complexes that govern the G1/S and G2/M transitions.
Furthermore, Daunorubicin's effects on signal transduction pathways lead to interactions with various signaling proteins. As mentioned, it can modulate the activity of transcription factors like AP-1 and GLI1. caymanchem.comspandidos-publications.com Research has also shown that Daunorubicin-induced p53 activation leads to a decrease in the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, providing a direct link between the drug's action and the cell cycle machinery. spandidos-publications.com
V. Investigation of Drug Resistance Mechanisms to Daunorubicin 13c,d3 Analogs in Research Models
Role of Efflux Transporters in Resistance Development (e.g., P-glycoprotein, ABC Transporters, BCRP)
One of the most well-documented mechanisms of resistance to daunorubicin (B1662515) analogs is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins act as energy-dependent pumps that actively expel a wide range of substrates, including chemotherapeutic agents, from the cell's interior, thereby reducing the intracellular drug concentration and its cytotoxic effect. frontiersin.orgjournaljpri.com
Key transporters implicated in daunorubicin resistance include:
P-glycoprotein (P-gp/ABCB1): This is one of the most extensively studied ABC transporters linked to multidrug resistance (MDR). journaljpri.comresearchgate.net Overexpression of P-gp in malignant cells leads to decreased intracellular accumulation of daunorubicin. journaljpri.comnih.gov
Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Members of this subfamily, such as MRP1, have also been shown to lower the intracellular accumulation of daunorubicin in acute myeloid leukaemia (AML) cells. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another significant ABC transporter that confers resistance to daunorubicin. nih.govbohrium.com Studies have shown that BCRP-positive AML cells have a significantly higher median LC50 value for daunorubicin compared to BCRP-negative cells. nih.govbohrium.com
In some cancer cell lines, multiple ABC transporters can be overexpressed simultaneously, contributing to a robust multidrug resistance phenotype. frontiersin.org
The functional consequence of overexpressing efflux transporters is a marked reduction in the intracellular concentration of daunorubicin. For example, multidrug-resistant EHR2/DNR+ cells that overexpress P-glycoprotein accumulate only 20-30% of the daunorubicin that drug-sensitive cells do. nih.gov This reduced accumulation directly correlates with resistance.
The activity of these transporters can be confirmed using functional assays, such as fluorescent dye efflux experiments. In daunorubicin-resistant K562 leukemia cells with high ABCB1 expression, robust efflux of the fluorescent substrate calcein (B42510) AM is observed, a phenomenon not seen in drug-sensitive parental cells. jci.org This efflux activity is a direct indicator of the transporter's function. jci.org
A study on blast cells from AML patients found that BCRP expression was present in 27% of samples, and there was a fourfold higher median daunorubicin LC50 value in BCRP-positive cells compared to BCRP-negative cells, demonstrating the clinical relevance of this transporter's activity. nih.govbohrium.com
Table 1: Impact of Efflux Transporter Expression on Daunorubicin Resistance
| Transporter | Research Model | Key Finding | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp/ABCB1) | Acute Myeloid Leukaemia (AML) Cells | Inverse association between intracellular daunorubicin accumulation and P-gp efflux activity. | nih.gov |
| BCRP/ABCG2 | AML Patient Blast Cells | BCRP(+) cells showed a fourfold higher median daunorubicin LC50 value (0.89 µmol/l) compared to BCRP(-) cells (0.21 µmol/l). | nih.govbohrium.com |
| ABC Transporters (DrrAB family) | Streptomyces coeruleorubidus | Disruption of three specific ABC transporters led to a 94% decrease in daunorubicin production, indicating their role in efflux. | nih.govnih.gov |
| P-glycoprotein (P-gp/ABCB1) | K562 Leukemia Cells | Resistant cells showed a mean 4700-fold upregulation of the ABCB1 gene, leading to robust drug efflux. | jci.org |
Several strategies have been investigated to overcome efflux-mediated resistance in laboratory settings. These primarily involve the use of "chemosensitizers" or "MDR modulators" that inhibit the function of ABC transporters. nih.gov
Competitive Inhibition: First-generation inhibitors like the calcium channel blocker verapamil (B1683045) can competitively inhibit P-gp, thereby increasing intracellular daunorubicin levels and restoring sensitivity. nih.gov
Specific P-gp Inhibition: More potent and specific inhibitors have been developed. Tariquidar, a highly specific inhibitor of ABCB1, can completely reverse drug efflux in resistant leukemia cell lines. jci.org
Natural Compounds: Certain natural compounds have also shown promise. Psoralen, for instance, has been found to reverse multidrug resistance by inhibiting P-gp expression and ATPase activity. nih.gov Similarly, quercetin (B1663063) can down-regulate the ABCB1 gene and sensitize gastric cancer cells to daunorubicin. frontiersin.org
Nanoparticle Delivery: Encapsulating daunorubicin in novel delivery systems, such as DNA origami nanostructures, can help bypass efflux pumps. researchgate.net This approach increases drug entry and retention in resistant cells, enhancing the drug's efficacy. researchgate.net
These reversal strategies demonstrate that targeting efflux pumps is a viable approach to overcoming this form of resistance in research models. nih.gov
Adaptive DNA Repair Mechanisms and Their Contribution to Resistance Phenotypes
Daunorubicin exerts its cytotoxic effects in part by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks (DSBs). nih.govwikipedia.org Consequently, an enhanced capacity to repair this DNA damage can contribute to drug resistance. researchgate.net
Cancer cells can develop adaptive mechanisms to more efficiently repair drug-induced DNA lesions. The primary pathways for repairing DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR). latrobe.edu.aunih.gov Studies in leukemia cell lines have shown that they utilize both NHEJ and HR pathways to repair daunorubicin-induced damage. latrobe.edu.au Variations in the efficiency and utilization of these pathways can influence sensitivity to the drug. For example, a cell line deficient in the HR pathway (due to BRCA1 deficiency) showed lower sensitivity to daunorubicin, suggesting a complex relationship between specific repair pathways and resistance. latrobe.edu.au Enhanced activity of DNA repair genes, such as those in the XRCC (X-ray cross-complementing) and ERCC (excision repair cross-complementing) groups, has also been implicated in resistance. nih.gov
Alterations in Drug Target Sensitivity (e.g., Modified Topoisomerase Activity)
Since DNA topoisomerase II is a primary target of daunorubicin, alterations in this enzyme can lead to significant drug resistance. nih.govwikipedia.orgnih.gov A common mechanism is the reduced expression or activity of topoisomerase II, which means there are fewer target sites for the drug to act upon. nih.govnih.gov
In daunorubicin-resistant Ehrlich ascites tumor cells (EHR2/DNR+), which also overexpress P-glycoprotein, researchers found that the amount of immunoreactive DNA topoisomerase II was only about one-third of that seen in the drug-sensitive cell line. nih.gov This was accompanied by decreased catalytic activity of the enzyme. nih.gov This finding is significant because it shows that multiple resistance mechanisms (efflux pumps and target alteration) can coexist in the same cell line. nih.gov Treatment of acute myeloid leukaemia cells with daunorubicin in vitro has been shown to result in an increased proportion of surviving cells that are negative for topoisomerase IIα, suggesting that the drug may select for pre-existing resistant subpopulations. researchgate.net
Table 2: Research Findings on Altered Topoisomerase II in Daunorubicin Resistance
| Cell Line/Model | Alteration | Functional Consequence | Reference |
|---|---|---|---|
| Ehrlich Ascites Tumor (EHR2/DNR+) | Amount of topoisomerase II reduced to ~33% of sensitive cells. | Decreased catalytic activity and ~50% reduction in drug-stabilized DNA-protein complexes. | nih.gov |
| Acute Myeloid Leukaemia (AML) Cells | Reduced activity of topoisomerase II enzyme. | Contributes to AML cell resistance to daunorubicin. | nih.gov |
| AML Patient Cells (in vitro) | Increased proportion of topo IIα negative cells after treatment. | Selection of a pre-existing resistant cell population. | researchgate.net |
Metabolic Reprogramming and Detoxification Pathways in Resistant Cells
The acquisition of drug resistance is often coupled with significant changes in cellular metabolism. nih.govnih.gov This metabolic reprogramming allows cancer cells to meet the increased energy demands of survival pathways and drug efflux, and to manage the oxidative stress induced by chemotherapeutic agents like daunorubicin. nih.govdrugbank.com
Daunorubicin can generate reactive oxygen species (ROS), which contribute to its cell-killing effect. nih.govdrugbank.com Resistant cells may adapt by upregulating antioxidant pathways to neutralize these ROS, thereby reducing drug efficacy. latrobe.edu.au
Furthermore, drug-resistant cells can exhibit a rewiring of their energy metabolism. nih.gov While some studies point to an increased reliance on glycolysis (the Warburg effect), the specific metabolic shifts can vary between cell lines. nih.govnih.gov For example, in a daunorubicin-resistant leukemia cell line (FEPS), distinct metabolic characteristics were observed compared to a vincristine-resistant line derived from the same parental cells. nih.gov The metabolism of daunorubicin itself can also play a role. In AML cells, daunorubicin is metabolized to the active metabolite daunorubicinol, and there is significant interindividual variation in this metabolic activity, which could influence drug response. researchgate.net
Microenvironmental Factors and Cellular Interactions Influencing Resistance in Preclinical Settings
The tumor microenvironment is increasingly recognized as a key player in drug resistance. Interactions between cancer cells and surrounding stromal cells can provide protective signals that promote survival and resistance to chemotherapy.
A notable example is the interaction between leukemia cells and adipocytes. In preclinical models of acute lymphoblastic leukemia (ALL), co-culture with adipocytes was shown to protect the leukemia cells from daunorubicin. nih.gov The study revealed a two-way communication: the ALL cells induce oxidative stress in the adipocytes, which in turn secrete soluble factors that protect the ALL cells from drug-induced oxidative stress, thereby promoting resistance. nih.gov This highlights that resistance is not solely a cell-autonomous process but can be significantly influenced by the surrounding cellular ecosystem. This phenomenon could be relevant in cancers where malignant cells are in close proximity to adipose tissue, such as in the bone marrow microenvironment for leukemia. nih.gov
Vi. Advanced Analytical and Bioanalytical Methodologies for Daunorubicin 13c,d3 Research
High-Resolution Mass Spectrometry and Chromatographic Techniques for Quantitative Analysis
High-resolution mass spectrometry (HRMS) coupled with chromatographic separation is the cornerstone for the quantitative analysis of Daunorubicin-13C,d3. These techniques offer unparalleled specificity and sensitivity, which are essential for pharmacokinetic and metabolic studies.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision. Daunorubicin-13C,d3 is specifically designed for this purpose, serving as an ideal internal standard for the quantification of unlabeled daunorubicin (B1662515) and its metabolites in various biological matrices. caymanchem.commedchemexpress.comnih.gov
The principle of IDMS involves adding a known amount of Daunorubicin-13C,d3 to a sample containing the unlabeled analyte. The labeled and unlabeled compounds are assumed to have identical chemical and physical properties, thus they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as this ratio is unaffected by variations in sample preparation and instrument response. nih.gov
Table 1: Key Characteristics of Daunorubicin-13C,d3 for IDMS
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | caymanchem.com |
| Formula Weight | 531.5 | caymanchem.com |
This interactive table provides key properties of Daunorubicin-13C,d3 relevant to its use in Isotope Dilution Mass Spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of daunorubicin in biological samples, and the use of Daunorubicin-13C,d3 as an internal standard is integral to robust method development and validation. nih.govresearchgate.net The development of such methods involves optimizing several parameters, including sample extraction, chromatographic separation, and mass spectrometric detection.
Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix, such as plasma or tissue homogenates. nih.gov Chromatographic separation is commonly achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the unlabeled daunorubicin and the Daunorubicin-13C,d3 internal standard. This provides a high degree of selectivity and sensitivity.
Validation of the LC-MS/MS method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.gov A study on the quantification of daunorubicin in rat plasma demonstrated a validated concentration range of 0.250 to 100 ng/mL with accuracy between 95-105% and precision of less than 10% coefficient of variation. nih.gov
Table 2: Example of LC-MS/MS Method Parameters for Daunorubicin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Sample Extraction | Protein precipitation (methanol:acetone) | nih.gov |
| LC Column | Reversed-phase C18 | General Practice |
| Mobile Phase | Acetonitrile/water with formic acid | General Practice |
| MS Detection | Triple quadrupole in MRM mode | nih.gov |
| Ionization | Positive electrospray ionization (ESI+) | nih.gov |
| Internal Standard | Doxorubicinol or isotopically labeled daunorubicin | nih.gov |
This interactive table summarizes typical parameters for a validated LC-MS/MS method for daunorubicin analysis, where Daunorubicin-13C,d3 would serve as an ideal internal standard.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Tracing Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and for tracing metabolic pathways. The incorporation of ¹³C in Daunorubicin-13C,d3 significantly enhances the utility of NMR in its analysis. nih.govresearchgate.net
¹³C NMR spectroscopy can provide detailed information about the carbon skeleton of the molecule. The presence of the ¹³C label at a specific position allows for the unambiguous assignment of signals in the NMR spectrum, which can be challenging for complex molecules like daunorubicin. researchgate.net This is particularly useful for confirming the structure of the labeled compound and for identifying any potential impurities.
Furthermore, ¹³C-labeled compounds are invaluable for metabolic tracing studies. nih.gov When Daunorubicin-13C,d3 is introduced into a biological system, the ¹³C label can be tracked as the drug is metabolized. By analyzing the NMR spectra of metabolites isolated from biological fluids or tissues, it is possible to identify the metabolic products of daunorubicin and to elucidate the metabolic pathways involved. This provides crucial insights into the biotransformation of the drug in vivo. The use of ¹³C labeling can significantly simplify the analysis of complex metabolic mixtures and allows for the quantification of metabolic fluxes. nih.govrsc.org
Spectroscopic and Luminescent Assays for Molecular Interactions and Cellular Fate
Understanding the molecular interactions and cellular fate of daunorubicin is crucial for elucidating its mechanism of action. Spectroscopic and luminescent assays are key methodologies in this area of research.
Daunorubicin is an intrinsically fluorescent molecule, a property that is exploited in various assays. researchgate.netresearchgate.netnih.gov The fluorescence of daunorubicin is sensitive to its local environment and can be used to study its interaction with biological macromolecules, most notably DNA. nih.gov The binding of daunorubicin to DNA results in a quenching of its fluorescence, which can be used to determine binding affinities and to study the kinetics of the interaction. researchgate.netresearchgate.netnih.gov Competitive binding assays using other fluorescent probes, such as ethidium (B1194527) bromide, can also be employed to investigate the binding mode of daunorubicin to DNA. nih.gov While these studies have primarily been conducted with the unlabeled compound, the principles are directly applicable to Daunorubicin-13C,d3, as the isotopic labeling is not expected to significantly alter its spectroscopic properties.
Luminescent assays can also be used to monitor the cellular uptake and subcellular distribution of daunorubicin. The intrinsic fluorescence of the drug allows for its visualization within cells using fluorescence microscopy. The cellular fate of daunorubicin, including its accumulation in the nucleus and its association with other cellular components, can be investigated using these techniques. nih.gov
Bioimaging Approaches for Preclinical Distribution (Focus on Methodological Development)
Preclinical bioimaging techniques are essential for non-invasively visualizing the in vivo distribution of drugs and for assessing their targeting to specific tissues or organs. ctfassets.netnih.govnih.gov While specific bioimaging studies utilizing Daunorubicin-13C,d3 are not yet widely reported, the development of such methodologies holds significant promise for advancing our understanding of its pharmacokinetics and biodistribution.
The development of bioimaging approaches for Daunorubicin-13C,d3 would likely focus on leveraging the isotopic label for detection. One potential avenue is the use of advanced mass spectrometry imaging (MSI) techniques, such as secondary ion mass spectrometry (SIMS) or matrix-assisted laser desorption/ionization (MALDI) imaging. These techniques can map the spatial distribution of molecules in tissue sections with high chemical specificity, allowing for the direct visualization of Daunorubicin-13C,d3 and its metabolites at the tissue and cellular level.
Another approach could involve the incorporation of a positron-emitting radionuclide into the daunorubicin molecule alongside the stable isotopes, creating a dual-labeled probe for positron emission tomography (PET) imaging. PET is a highly sensitive in vivo imaging modality that can provide quantitative information on the biodistribution of a drug over time. The development of such a multimodal probe would allow for the correlation of in vivo imaging data with ex vivo mass spectrometric analysis, providing a comprehensive understanding of the drug's disposition. The development of nanoparticle-based delivery systems for daunorubicin also opens up new possibilities for image-guided drug delivery. dovepress.comdovepress.comdovepress.comacs.orgresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Daunorubicin | |
| Daunorubicin-13C,d3 | |
| Doxorubicinol | |
| Acetonitrile | |
| Methanol | |
| Formic acid |
This interactive table lists the chemical compounds mentioned throughout the article.
Vii. Research Applications and Novel Derivatives of Daunorubicin 13c,d3
Applications in Drug Metabolism and Pharmacokinetic (DMPK) Studies (Preclinical)
The primary and most direct application of Daunorubicin-13C,d3 lies in the realm of Drug Metabolism and Pharmacokinetic (DMPK) studies. In this context, it serves as an ideal internal standard for the quantification of the parent compound, Daunorubicin (B1662515), in biological matrices. tandfonline.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Preclinical DMPK studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By employing Daunorubicin-13C,d3 as an internal standard, researchers can develop highly sensitive and specific liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays. These assays are crucial for accurately determining the concentration of Daunorubicin and its metabolites in plasma, tissues, and other biological fluids from preclinical models.
The insights gained from these studies are critical for establishing a compound's pharmacokinetic parameters, such as half-life, clearance, and volume of distribution. This information is vital for understanding the drug's behavior in a biological system and for designing further preclinical and, eventually, clinical studies. The use of stable isotope-labeled compounds like Daunorubicin-13C,d3 enhances the reliability and accuracy of these essential investigations. nih.gov
Table 1: Application of Daunorubicin-13C,d3 in Preclinical DMPK Studies
| Parameter | Description | Utility of Daunorubicin-13C,d3 |
| Bioanalytical Assays | Development of LC-MS or GC-MS methods for quantification. | Serves as an internal standard for accurate and precise measurement of Daunorubicin. tandfonline.com |
| Pharmacokinetic Profiling | Determination of half-life, clearance, and volume of distribution. | Enables reliable quantification of drug levels over time in preclinical models. |
| Metabolite Identification | Elucidation of the metabolic pathways of Daunorubicin. | Aids in distinguishing between the parent drug and its metabolites in complex biological samples. |
| Bioavailability Studies | Assessment of the fraction of an administered dose that reaches systemic circulation. | Provides a robust method for comparing drug concentrations following different routes of administration. |
| Tissue Distribution | Measurement of drug concentration in various tissues. | Facilitates the understanding of where the drug accumulates in the body. |
Development of Daunorubicin-13C,d3 Conjugates and Prodrugs for Targeted Delivery Research
The concept of targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents like Daunorubicin by selectively delivering them to cancer cells while sparing healthy tissues. The development of conjugates and prodrugs is a key strategy in this endeavor. While direct evidence for the use of Daunorubicin-13C,d3 in these specific applications is limited, the principles of using labeled compounds in such research are well-established.
Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics. elsevierpure.com They consist of a monoclonal antibody that recognizes a tumor-associated antigen, a potent cytotoxic payload, and a linker that connects the two. nih.gov The use of a labeled payload, such as a derivative of Daunorubicin-13C,d3, in the design and preclinical evaluation of ADCs would offer significant advantages.
Table 2: Potential Role of Daunorubicin-13C,d3 in ADC Research
| Research Aspect | Potential Application of Labeled Daunorubicin |
| ADC Stability | Quantify the amount of intact ADC versus released payload in circulation. |
| Tumor Penetration | Measure the concentration of the ADC and payload within tumor tissue. |
| Payload Release | Determine the rate and extent of payload release at the target site. |
| Pharmacokinetics | Characterize the PK profiles of both the intact ADC and the released cytotoxic agent. |
Nanoparticle-Mediated Delivery Systems and Their Characterization in Research Settings
Nanoparticles are another promising platform for the targeted delivery of chemotherapeutic agents. nih.gov Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can encapsulate drugs like Daunorubicin to improve their solubility, stability, and pharmacokinetic properties. nih.gov The incorporation of Daunorubicin-13C,d3 into nanoparticle formulations would greatly facilitate their preclinical characterization.
By using the labeled compound, researchers can accurately measure the encapsulation efficiency, drug loading capacity, and in vitro and in vivo drug release profiles of the nanoparticle delivery system. Furthermore, the biodistribution of the nanoparticles and the release of the drug at the tumor site can be quantitatively assessed in preclinical models, providing critical information for optimizing the formulation.
Structure-Activity Relationship (SAR) Studies of Daunorubicin Analogs using Labeled Compounds
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. The goal is to identify the key structural features responsible for a drug's efficacy and to design new analogs with improved properties.
While SAR studies primarily focus on the non-labeled parent compounds, the use of labeled analogs like Daunorubicin-13C,d3 can play a supportive role. For instance, once a series of promising Daunorubicin analogs has been identified through SAR studies, labeled versions of these analogs could be synthesized. These labeled compounds would then be invaluable for detailed preclinical evaluation, including DMPK and biodistribution studies, to determine if the structural modifications have favorably altered the drug's in vivo behavior. Comparing the pharmacokinetic profiles of different labeled analogs can provide crucial insights that feed back into the SAR-driven design process.
Exploration of Synergistic Combinatorial Approaches in Preclinical Models
Combination therapy is a cornerstone of modern cancer treatment, with the goal of achieving synergistic effects, overcoming drug resistance, and reducing toxicity. nih.gov Preclinical studies investigating novel drug combinations often seek to elucidate the underlying mechanisms of synergy. The use of labeled compounds can be instrumental in these investigations.
In a preclinical model of combination therapy involving Daunorubicin, the use of Daunorubicin-13C,d3 would allow for the precise measurement of how the co-administered drug affects the pharmacokinetics and tumor accumulation of Daunorubicin. For example, it could be determined if the second drug enhances the delivery of Daunorubicin to the tumor or alters its metabolism. These mechanistic insights are crucial for the rational design of effective combination therapies. researchgate.net Studies have shown that combining Daunorubicin with other agents can lead to synergistic anti-tumor effects, and the use of labeled compounds can help to unravel the complexities of these interactions. nih.govnih.gov
Viii. Computational and Theoretical Modeling for Daunorubicin 13c,d3 Research
Molecular Docking and Dynamics Simulations of Daunorubicin-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Daunorubicin (B1662515), and its biological targets. nih.gov These methods provide critical information on binding affinities, specific atomic interactions, and the conformational changes that occur upon binding. nih.govyoutube.com
The primary target for Daunorubicin is DNA, where it acts as an intercalating agent, inserting itself between base pairs and inhibiting DNA replication and transcription. researchgate.netwjpsonline.com Molecular dynamics and free energy studies have elucidated the multi-step process of Daunorubicin's intercalation into the DNA double helix. colorado.eduacs.org Furthermore, molecular docking has been employed to predict the specific interaction sites, confirming that Daunorubicin preferentially interacts with guanine (B1146940) bases. researchgate.net
Beyond DNA, Daunorubicin interacts with various proteins, which can influence its efficacy and side effects. Computational studies have explored these interactions in detail. For instance, molecular docking and MD simulations have been used to compare the binding of Daunorubicin and its metabolite, Daunorubicinol, to proteins involved in apoptosis and drug resistance. researchgate.net One study revealed that Daunorubicin interacts strongly with the pro-apoptotic protein Bax, inducing conformational changes that can lead to its activation. researchgate.net In contrast, its metabolite shows stronger interactions with drug resistance proteins. researchgate.net
Simulations have also been performed to understand the binding of Daunorubicin to enzymes responsible for its metabolism, such as human carbonyl reductase 1 (CBR1) and human aldehyde reductase (AKR1A1). nih.gov These simulations identified key amino acid residues within the active sites of these enzymes, providing a structural basis for the reduction of Daunorubicin and suggesting that CBR1 plays a major role in its metabolism. nih.gov The insights gained from these models are valuable for the structure-guided design of new drugs with potentially improved therapeutic profiles. nih.gov
Table 1: Summary of Molecular Docking & Dynamics Simulation Findings for Daunorubicin
| Target | Method | Key Findings | Reference(s) |
|---|---|---|---|
| DNA | Molecular Dynamics, Free Energy Studies | Elucidated the multi-step intercalation process. | colorado.eduacs.org |
| DNA (Guanine bases) | Molecular Docking | Predicts interaction with guanine bases via an intercalative mode. | researchgate.net |
| Bax (Apoptosis protein) | Molecular Docking, MD Simulation | Strong interaction with Daunorubicin, leading to conformational changes and potential activation. | researchgate.net |
| Mcl-1 (Apoptosis protein) | Molecular Docking, MD Simulation | Daunorubicin demonstrated a stronger interaction compared to its metabolite, Daunorubicinol. | researchgate.net |
| CBR1 & AKR1A1 (Reductases) | Molecular Docking, MD Simulation | Identified key residues for binding and suggested CBR1 as the primary enzyme for Daunorubicin reduction. | nih.gov |
| p53 (Tumor suppressor) | Molecular Docking | Used to evaluate the binding affinity and potential for apoptosis induction. | nih.gov |
Quantum Mechanical and Chemoinformatic Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. arxiv.orgresearchgate.net These calculations can determine the distribution of electrons within a molecule and predict key parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For a molecule like Daunorubicin, QM studies can predict which parts of the molecule are most likely to participate in chemical reactions, such as metabolic transformations or interactions with its biological targets. By calculating the electron density and electrostatic potential, researchers can identify electron-rich and electron-deficient sites, which are prone to nucleophilic and electrophilic attacks, respectively.
Chemoinformatic approaches complement QM studies by analyzing large datasets of chemical information to predict properties and activities. These methods can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the structural or physicochemical properties of compounds with their biological activities. For Daunorubicin, chemoinformatic tools can help in understanding how modifications to its chemical structure might affect its anticancer potency or its susceptibility to metabolic enzymes.
Table 2: Application of QM & Chemoinformatic Methods to Daunorubicin Research
| Method | Application | Predicted Parameters | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO-LUMO energy gap, electron density, electrostatic potential. | Predicts chemical reactivity, stability, and sites of metabolic attack. arxiv.orgresearchgate.net |
| Chemoinformatics (e.g., QSAR) | Activity Prediction | Correlation of structural features with biological activity. | Guides the design of new analogues with improved efficacy or reduced toxicity. |
In Silico Prediction of Metabolic Fate and Drug Resistance Pathways
In silico models are crucial for predicting how a drug will be metabolized in the body and for understanding the complex mechanisms of drug resistance.
Metabolic Fate: The primary metabolic pathway for Daunorubicin is its reduction to the alcohol metabolite, Daunorubicinol. nih.govnih.gov This conversion is primarily mediated by carbonyl reductases (CBR1 and CBR3) and aldehyde reductases. nih.govnih.gov Computational models have been developed to simulate this metabolic process. Pharmacokinetic (PK) modeling, for instance, has successfully described the transformation of Daunorubicin into Daunorubicinol using a three-compartment parent, two-compartment metabolite model. nih.govresearchgate.net These models help in understanding the significant inter-individual variability observed in patients and can be used to optimize dosing strategies. nih.govresearchgate.net In silico metabolism prediction tools can also identify potential sites on the Daunorubicin molecule that are susceptible to enzymatic modification, aiding in the early identification of metabolites. news-medical.net
Drug Resistance Pathways: Resistance to chemotherapy is a major obstacle in cancer treatment. nih.gov Computational methods are used to investigate the various mechanisms by which cancer cells become resistant to Daunorubicin. Key mechanisms include:
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP), can pump Daunorubicin out of the cancer cell, reducing its intracellular concentration and efficacy. researchgate.netnih.gov The lung resistance protein (LRP), a major vault protein, has also been correlated with Daunorubicin resistance. nih.gov
Target Enzyme Alterations: Mutations or decreased activity of Daunorubicin's primary target, topoisomerase II, can prevent the drug from stabilizing the DNA-enzyme complex, thereby conferring resistance. researchgate.net
Apoptotic Pathway Mutations: Resistance can also arise from mutations in genes that regulate apoptosis, such as the tumor suppressor gene p53. researchgate.net
Structure-based computational approaches can predict which mutations in a target protein are likely to cause resistance by impairing drug binding while maintaining the protein's native function. scholaris.ca Mathematical models of drug resistance, some based on probabilistic models of cell mutations, can simulate the evolution of resistance within a tumor and help in designing treatment protocols that may decrease the chances of its development. nih.gov
Table 3: Key Proteins and Pathways in Daunorubicin Metabolism and Resistance
| Category | Protein/Pathway | Role in Relation to Daunorubicin | Computational Approach | Reference(s) |
|---|---|---|---|---|
| Metabolism | Carbonyl Reductase 1 (CBR1) | Major enzyme in the reduction of Daunorubicin to Daunorubicinol. | Molecular Docking, MD Simulation | nih.govnih.gov |
| Metabolism | Aldehyde Reductase (AKR1A1) | Contributes to the metabolism of Daunorubicin. | Molecular Docking, MD Simulation | nih.gov |
| Resistance | P-glycoprotein (P-gp/MDR1) | Efflux pump that removes Daunorubicin from cancer cells. | In silico modeling of expression and function. | researchgate.netnih.gov |
| Resistance | Lung Resistance Protein (LRP) | Expression level correlates with Daunorubicin resistance. | Correlation analysis with intracellular drug concentration. | nih.gov |
| Resistance | Topoisomerase II | Primary drug target; reduced activity or mutation leads to resistance. | Structure-based mutation prediction. | researchgate.netscholaris.ca |
| Resistance | p53 Pathway | Mutations in this tumor suppressor pathway can prevent drug-induced apoptosis. | In silico analysis of gene mutations. | researchgate.net |
Ix. Future Directions and Emerging Research Avenues for Daunorubicin 13c,d3 Studies
Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance and MOA Research
A holistic understanding of Daunorubicin's interaction with cancer cells requires a multi-faceted approach that extends beyond a single molecular dimension. The integration of genomics, proteomics, and metabolomics—collectively known as multi-omics—provides a comprehensive, system-level view of the cellular response to the drug, paving the way for novel insights into resistance mechanisms and its MOA. mdpi.com
Genomics: Genomic analyses can identify genetic alterations, such as mutations or copy number variations, that predispose cancer cells to Daunorubicin (B1662515) resistance. For instance, mutations in the gene encoding its primary target, topoisomerase II, can reduce drug binding and efficacy. nih.gov Similarly, variations in genes responsible for drug transport, like the ATP-binding cassette (ABC) transporters, can lead to increased drug efflux from the cancer cell, lowering the intracellular concentration of Daunorubicin to sub-therapeutic levels. nih.gov
Proteomics: Proteomics complements genomic data by quantifying changes in the protein landscape of the cell upon drug exposure. This can reveal the overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in apoptotic pathways, or changes in DNA repair machinery that contribute to a resistant phenotype. nih.gov Analyzing the proteome provides a direct look at the functional machinery that executes the genetic blueprint of resistance.
Metabolomics: Metabolomics focuses on the global profile of small-molecule metabolites within a cell. Following Daunorubicin treatment, metabolomic studies can reveal shifts in cellular metabolism, such as alterations in glucose, fat, or choline (B1196258) metabolism, that are indicative of the cellular stress response or apoptosis. nih.gov A key metabolic pathway for Daunorubicin is its reduction to the less potent alcohol metabolite, Daunorubicinol. mdpi.com Tracking the ratio of Daunorubicin to Daunorubicinol is crucial for understanding metabolic resistance.
In this multi-omics framework, Daunorubicin-13C,d3 (>85 per cent) is an indispensable tool. As a stable isotope-labeled internal standard, it allows for highly accurate and precise quantification of Daunorubicin and its metabolites (like Daunorubicinol) in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.commedchemexpress.com This quantitative accuracy is the bedrock upon which reliable multi-omics studies are built, ensuring that the data fed into integrative analyses accurately reflects the underlying biology.
| Omics Technology | Application in Daunorubicin Research | Key Insights | Role of Daunorubicin-13C,d3 |
|---|---|---|---|
| Genomics | Identifying gene mutations and copy number variations in resistant vs. sensitive cells. | Mechanisms of inherent or acquired resistance (e.g., TP53 mutations, TOP2A alterations). nih.gov | N/A (Genomic analysis does not directly involve the compound). |
| Proteomics | Quantifying protein expression changes post-treatment. | Upregulation of efflux pumps (e.g., P-glycoprotein), changes in apoptotic proteins. nih.govnih.gov | N/A (Proteomic analysis does not directly involve the compound). |
| Metabolomics | Profiling changes in small-molecule metabolites and drug metabolism. | Alterations in cellular energy pathways; quantification of drug inactivation (conversion to Daunorubicinol). nih.govmdpi.com | Essential as an internal standard for precise quantification of Daunorubicin and its metabolites by mass spectrometry. |
Application of Advanced In Vitro Models (e.g., Organoids, 3D Bioprinted Tissues) for Mechanistic Insights
For decades, cancer research has relied on two-dimensional (2D) cell cultures, which fail to replicate the complex architecture and microenvironment of in vivo tumors. nih.gov Advanced in vitro models, such as patient-derived organoids and 3D bioprinted tissues, represent a paradigm shift, offering more physiologically relevant platforms to study cancer biology and drug response. nih.govyoutube.com
Organoids: These are self-organizing, three-dimensional structures grown from patient-derived stem cells that recapitulate the cellular heterogeneity and micro-architecture of the original tumor. youtube.com Cancer organoids can be created for various tumor types and serve as personalized "avatars" for drug screening. nih.gov Testing Daunorubicin on a panel of patient-derived organoids can help predict individual patient responses, identify biomarkers of sensitivity, and investigate resistance in a model that preserves the native tumor context. youtube.comyoutube.com
3D Bioprinted Tissues: 3D bioprinting technology allows for the precise, layer-by-layer deposition of cells, biomaterials, and growth factors to construct tissue models with controlled architecture. nih.govnih.gov This enables the creation of complex tumor models that include not only cancer cells but also stromal cells and vascular networks, mimicking the tumor microenvironment. mdpi.com Such models are invaluable for studying how factors like hypoxia or cell-cell interactions influence Daunorubicin's efficacy and for testing drug delivery mechanisms. mdpi.com
The complexity of these 3D models presents analytical challenges, particularly in accurately measuring drug penetration and metabolism within the tissue structure. This is where Daunorubicin-13C,d3 becomes crucial. By incorporating this stable isotope-labeled standard into experiments, researchers can use mass spectrometry imaging or LC-MS analysis of tissue lysates to precisely quantify the concentration and distribution of Daunorubicin and its metabolites within the organoid or bioprinted construct. This allows for detailed pharmacokinetic and pharmacodynamic (PK/PD) studies in a highly controlled, yet physiologically relevant, in vitro setting.
| Model Type | Description | Advantages for Daunorubicin Research | Role of Daunorubicin-13C,d3 |
|---|---|---|---|
| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput, cost-effective, simple to maintain. | Used as an internal standard for basic cellular uptake and metabolism studies. |
| Organoids | Self-assembled 3D cultures from patient-derived stem cells that mimic organ structure. youtube.com | Preserves patient-specific genetics and tumor heterogeneity; better for predicting clinical response. nih.gov | Enables precise quantification for personalized drug response profiling within the organoid structure. |
| 3D Bioprinted Tissues | Engineered tissues with controlled spatial arrangement of multiple cell types and matrix components. nih.gov | Allows recreation of the tumor microenvironment, including stromal and vascular components; studies of drug penetration and complex cell interactions. nih.govmdpi.com | Essential for accurate PK/PD modeling and measuring drug distribution within complex, engineered tissue constructs. |
Role of Artificial Intelligence and Machine Learning in Accelerating Daunorubicin-13C,d3 Drug Discovery and Resistance Prediction
The adage "garbage in, garbage out" is particularly true for AI and ML. The predictive power of any algorithm is fundamentally limited by the quality of the data it is trained on. For research involving Daunorubicin, this means that generating high-fidelity, quantitative data is paramount. The use of Daunorubicin-13C,d3 as an internal standard in quantitative assays ensures the accuracy and reproducibility of the data—especially metabolomic and pharmacokinetic data—that forms the foundation for building robust and reliable AI/ML models. mdpi.com Without such rigorous quantification, the resulting computational models would lack the precision needed for clinical translation.
| AI/ML Application | Description | Required Data Types | Role of Daunorubicin-13C,d3 |
|---|---|---|---|
| Resistance Prediction | Developing models to predict tumor response to Daunorubicin based on molecular profiles. drugtargetreview.comucsd.edu | Genomics, Proteomics, Metabolomics, Clinical Data. biorxiv.org | Ensures high-quality quantitative metabolomics data for model training. |
| Toxicity Prediction | Creating algorithms to predict the likelihood of adverse effects like cardiotoxicity. jacc.orgnih.gov | Genomics (e.g., WES), Clinical Risk Factors. jacc.orgacc.org | Provides accurate pharmacokinetic data to correlate drug exposure with toxicity risk. |
| Novel Target Identification | Analyzing multi-omics data from resistant cells to identify new therapeutic targets or synergistic combinations. medium.com | Multi-omics data, Drug-response screens. biopharmatrend.com | Guarantees accurate drug concentration data in screening assays, leading to more reliable identification of drug interactions. |
Q & A
Basic: How can researchers confirm the isotopic purity of Daunorubicin-13C,d3 (>85%) in experimental setups?
Methodological Answer:
Isotopic purity verification requires tandem analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . The USP monograph for Daunorubicin ( ) outlines chromatographic conditions (e.g., 1.5 mL/min flow rate) and structural validation criteria. For isotopic labeling, mass spectrometry should detect the molecular ion peaks specific to 13C and deuterium (d3) incorporation. A purity threshold of >85% necessitates repeated measurements under standardized conditions to account for instrumental variability. Calibration with certified reference materials (CRMs) is critical to avoid false positives from unlabeled impurities .
Basic: What analytical methods are recommended for quantifying Daunorubicin-13C,d3 in biological matrices during pharmacokinetic studies?
Methodological Answer:
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The labeled compound serves as an internal standard to correct for matrix effects and recovery losses. Method validation should follow ICH guidelines, including:
- Selectivity : Assess interference from metabolites (e.g., Daunorubicinol, referenced in ).
- Linearity : Test across the expected concentration range (e.g., 1–1000 ng/mL).
- Accuracy/Precision : Include intra- and inter-day replicates.
Cross-validate results with non-labeled Daunorubicin to ensure isotopic labeling does not alter extraction efficiency .
Advanced: How can researchers resolve discrepancies in metabolic pathway data between Daunorubicin-13C,d3 and its non-labeled counterpart?
Methodological Answer:
Discrepancies may arise from isotope effects altering enzyme kinetics or transport mechanisms. To address this:
- Conduct parallel in vitro assays (e.g., liver microsomes) comparing labeled and non-labeled forms.
- Use stable isotope tracer kinetics to model metabolic flux differences.
- Validate findings with knockout cell lines (e.g., CYP3A4-deficient) to isolate isotopic interference. Contradictory data should be analyzed using frameworks like FINER criteria ( ) to assess feasibility and relevance .
Advanced: What experimental design considerations are critical for integrating Daunorubicin-13C,d3 into in vivo vs. in vitro models?
Methodological Answer:
- In vivo : Account for isotopic dilution in biological fluids. Use compartmental pharmacokinetic models to adjust for dilution effects in plasma and tissues.
- In vitro : Optimize incubation conditions (pH, temperature) to minimize non-enzymatic degradation, which isotopic labeling might accelerate.
- Controls : Include non-labeled Daunorubicin in both models to benchmark isotopic impacts on cytotoxicity and metabolism.
Refer to for sample size calculations and demographic representativeness in preclinical models .
Advanced: How should researchers validate the stability of Daunorubicin-13C,d3 under varying storage and handling conditions?
Methodological Answer:
Stability studies must evaluate:
- Thermal Degradation : Store aliquots at -80°C, -20°C, and 4°C; analyze via LC-MS at intervals (e.g., 0, 7, 30 days).
- Light Sensitivity : Compare samples stored in amber vs. clear vials.
- Isotopic Exchange : Test in deuterated solvents (e.g., D2O) to detect proton-deuterium exchange.
USP guidelines ( ) recommend acceptance criteria of ≤5% degradation over 30 days. Document deviations using root-cause analysis frameworks .
Basic: What spectroscopic techniques are suitable for structural elucidation of Daunorubicin-13C,d3 derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 13C-NMR identifies carbon labeling sites, while 1H-NMR detects deuterium incorporation (signal suppression in d3 regions).
- Infrared Spectroscopy (IR) : Monitor functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) to confirm acetylation and glycosidic bonds.
Compare spectra with non-labeled Daunorubicin (structural details in ) to assign isotopic shifts .
Advanced: How can researchers address ethical and practical challenges in human trials involving Daunorubicin-13C,d3?
Methodological Answer:
- Ethical : Justify isotopic use via PICO framework ( ), emphasizing patient benefit (e.g., improved dose optimization).
- Practical : Use microdosing protocols (sub-therapeutic doses) to minimize risk while enabling mass balance studies.
- Regulatory : Align with FDA/EMA guidelines for isotope-labeled drugs, including radiochemical purity documentation (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
